(3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazinyl Intermediate: The synthesis begins with the preparation of a piperazinyl intermediate. This can be achieved by reacting piperazine with an appropriate chlorinated aromatic compound under basic conditions.
Coupling with Pyridazine Derivative: The piperazinyl intermediate is then coupled with a pyridazine derivative. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Final Coupling with 3-Chlorobenzoyl Chloride: The final step involves the reaction of the coupled product with 3-chlorobenzoyl chloride to form the target compound. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and piperazinyl moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can target the aromatic rings or the nitrogen-containing heterocycles. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.
Substitution: NaOCH₃ in methanol; KOtBu in THF.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, such as neurological disorders or cancers, due to its ability to modulate specific biological pathways.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of interest.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXHFJBFMQWVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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